2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
説明
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide can prevent the activation and proliferation of B-cells, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In addition, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce tumor growth and inflammation in animal models of cancer and autoimmune diseases.
実験室実験の利点と制限
One advantage of using 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for BTK, which can provide more specific and reliable results compared to other BTK inhibitors. However, one limitation is that 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for the research and development of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the use of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Another direction is the investigation of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide could lead to the discovery of new therapeutic agents.
科学的研究の応用
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have potential therapeutic uses in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
特性
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)15-10(17)7-18-5-4-16/h1-3,6,16H,4-5,7H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROBKRLKNXWAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。